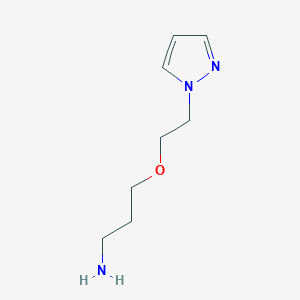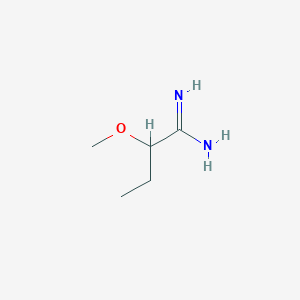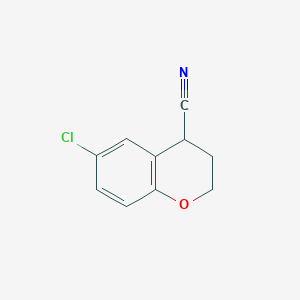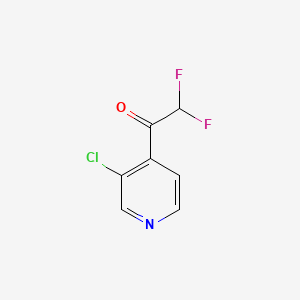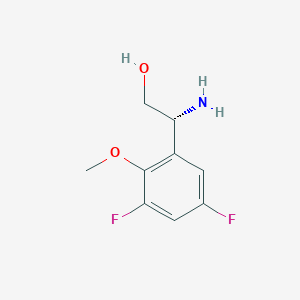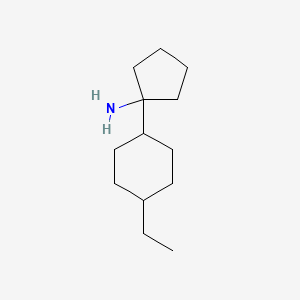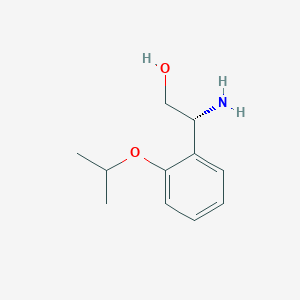
(r)-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxyphenyl group attached to an ethan-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and isocyanates are used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Formation of 2-isopropoxybenzaldehyde or 2-isopropoxybenzoic acid.
Reduction: Formation of various alcohols and amines.
Substitution: Formation of amides, ureas, and carbamates.
Applications De Recherche Scientifique
Chemistry
Catalysis: ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol can be used as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the isopropoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylethanol: Lacks the isopropoxy group, making it less hydrophobic.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and interactions.
Uniqueness
®-2-Amino-2-(2-isopropoxyphenyl)ethan-1-ol is unique due to the presence of the isopropoxy group, which enhances its hydrophobicity and influences its interactions with molecular targets. This makes it a valuable compound for specific applications in catalysis, drug development, and material science.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-propan-2-yloxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-4-3-5-9(11)10(12)7-13/h3-6,8,10,13H,7,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
UUFUGTYTUMYUFN-JTQLQIEISA-N |
SMILES isomérique |
CC(C)OC1=CC=CC=C1[C@H](CO)N |
SMILES canonique |
CC(C)OC1=CC=CC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


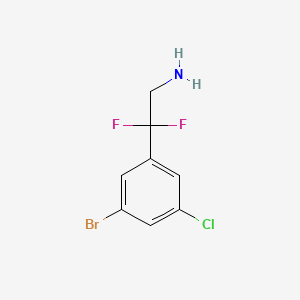


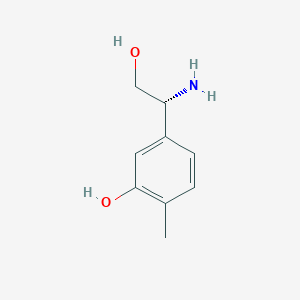
![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)


